4-(3-methoxyphenyl)butan-2-one
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a class of organic compounds characterized by a ketone functional group attached to an aromatic ring system. This structural motif imparts a unique reactivity to these molecules, making them versatile building blocks in organic synthesis. prepchem.com They can undergo a variety of chemical transformations, including reduction of the ketone to an alcohol or a methylene (B1212753) group, and various coupling reactions. nih.gov The position of substituents on the aromatic ring, such as the methoxy (B1213986) group in 4-(3-methoxyphenyl)butan-2-one, can significantly influence the compound's electronic properties and reactivity.
A notable synthesis of this compound involves the hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one (B8754205). In a documented procedure, a solution of the butenone precursor in methanol (B129727) was treated with hydrogen gas over a 10% palladium on carbon catalyst. After two hours, the catalyst was removed by filtration, and the solvent was evaporated to yield this compound as a yellow, oily substance. prepchem.com
Significance and Research Landscape of the Compound Class
The broader class of methoxyphenyl butanones is of considerable interest in both academic and industrial research. The isomeric compound, 4-(4-methoxyphenyl)butan-2-one, also known as raspberry ketone methyl ether or anisylacetone, is a well-documented example. It is utilized in the flavor and fragrance industry for its sweet, fruity, and floral scent. sigmaaldrich.com Furthermore, it serves as an intermediate in pharmaceutical synthesis and has been investigated for its potential biological activities. biosynth.com
The research landscape for this class of compounds also extends to advanced synthetic methodologies. For instance, a three-step synthesis of 4-(4-methoxyphenyl)butan-2-one has been successfully demonstrated in a telescoped flow system using micropacked bed reactors, highlighting the interest in developing more efficient and scalable synthetic routes.
The table below presents a comparison of the known physical properties of this compound with its more extensively studied isomer and related compounds. The lack of extensive data for the meta-isomer underscores its less-explored nature in the scientific literature.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | Not explicitly found | C₁₁H₁₄O₂ | 178.23 | Yellow oily substance prepchem.com | Data not available | Data not available |
| 4-(4-methoxyphenyl)butan-2-one | 104-20-1 | C₁₁H₁₄O₂ | 178.23 | Liquid sigmaaldrich.com | 8 sigmaaldrich.com | 152-153 (at 15 mmHg) sigmaaldrich.com |
| 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) | 122-48-5 | C₁₁H₁₄O₃ | 194.23 | Solid tcichemicals.com | 39.0 - 43.0 tcichemicals.com | 148 (at 0.5 mmHg) tcichemicals.com |
| (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 943-88-4 | C₁₁H₁₂O₂ | 176.21 | Solid scbt.com | 75 - 77 chemsrc.com | 319.8 (at 760 mmHg) chemsrc.com |
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound appears to be primarily focused on its synthesis as a specific molecular target. The documented synthesis of this compound indicates an interest in the preparation and characterization of methoxy-substituted aromatic ketones. While specific applications for the meta-isomer are not widely reported, the objectives of such research can be inferred from the broader context of aromatic ketone chemistry.
The primary objectives of academic work on compounds like this compound likely include:
Development of Synthetic Methods: Creating efficient and selective pathways to access specific isomers of functionalized aromatic ketones.
Investigation of Structure-Activity Relationships: By synthesizing and studying different isomers, researchers can understand how the position of the methoxy group influences the compound's physical, chemical, and potentially biological properties.
Use as a Synthetic Building Block: This compound can serve as a precursor for the synthesis of more complex molecules, potentially in the fields of medicinal chemistry or materials science. The reactivity of the ketone and the aromatic ring allows for a variety of subsequent chemical modifications.
While the research landscape is dominated by its para-substituted and hydroxylated analogs, the existence of a clear synthetic route to this compound suggests its role as a valuable, albeit less-studied, member of the aromatic ketone family, with potential for future exploration in various fields of chemical research.
Properties
CAS No. |
29114-51-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 3 Methoxyphenyl Butan 2 One
Established Synthetic Routes and Reaction Mechanisms
Traditional synthetic approaches to 4-(3-methoxyphenyl)butan-2-one and related aryl-butanones rely on well-established reaction mechanisms, including reduction, carbon-carbon bond formation, and nucleophilic addition.
Reductive Methodologies: Hydrogenation of Unsaturated Precursors
A primary and efficient route to this compound involves the selective hydrogenation of its unsaturated precursor, 4-(3-methoxyphenyl)-3-buten-2-one (B8754205). prepchem.com This reaction specifically targets the carbon-carbon double bond of the enone system, reducing it to a single bond while leaving the carbonyl group and the aromatic ring intact.
A common method employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. prepchem.com For instance, a solution of 4-(3-methoxyphenyl)-3-buten-2-one in methanol (B129727) can be hydrogenated over 10% Pd/C to yield this compound. prepchem.com Alternative catalysts, such as Raney Nickel (Ra/Ni), have also been utilized, particularly in continuous flow hydrogenation processes. acs.org The choice of catalyst and reaction conditions can be crucial for achieving high selectivity and yield.
This reductive approach is a key step in multi-step syntheses that first construct the unsaturated precursor via reactions like the Aldol (B89426) condensation or Mizoroki-Heck reactions. acs.org
Carbon-Carbon Bond Formation Strategies: Aldol Condensation Variants
Aldol condensation represents a fundamental carbon-carbon bond-forming reaction for the synthesis of the precursor to this compound. acs.orgazom.commagritek.com This reaction typically involves the base-catalyzed reaction between an aldehyde and a ketone. wikipedia.org In this specific case, 3-methoxybenzaldehyde (B106831) reacts with acetone (B3395972).
The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form the α,β-unsaturated ketone, 4-(3-methoxyphenyl)-3-buten-2-one. wikipedia.org This intermediate is then subsequently hydrogenated to afford the target compound. prepchem.com
The reaction conditions, such as the choice of base (e.g., potassium hydroxide) and solvent (e.g., ethanol), can be optimized to control the reaction rate and yield. azom.commagritek.com While this method is effective, it is a two-step process requiring the initial synthesis of the unsaturated precursor followed by a reduction step. acs.org Other carbon-carbon bond-forming strategies include the Mizoroki-Heck and Wittig reactions to generate the necessary unsaturated intermediate. acs.org
Nucleophilic Addition Reactions in Butanone Scaffold Construction
Nucleophilic addition is a key mechanistic step in the construction of the butanone scaffold of this compound. wikipedia.org This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of a precursor molecule. masterorganicchemistry.com
In the context of the Aldol condensation route, the formation of the initial β-hydroxy ketone intermediate is a direct result of the nucleophilic addition of the acetone enolate to the carbonyl group of 3-methoxybenzaldehyde. wikipedia.orgyoutube.com The stereochemistry of this addition is not typically a major concern for the synthesis of this compound, as the subsequent dehydration and hydrogenation steps remove the chiral center.
Furthermore, the synthesis of related aryl-butanones can involve the nucleophilic addition of organometallic reagents to appropriate electrophiles. For example, Grignard reagents can be used to form carbon-carbon bonds through nucleophilic addition to carbonyl compounds. wikipedia.org
Regioselective Functionalization Approaches for Aryl-Substituted Butanones
The synthesis of this compound inherently involves regioselective functionalization, ensuring the methoxy (B1213986) group is positioned at the third carbon of the phenyl ring. This is typically achieved by starting with a precursor that already contains the desired substitution pattern, such as 3-methoxybenzaldehyde in the Aldol condensation. azom.commagritek.com
More advanced strategies for the regioselective synthesis of aryl-substituted compounds include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These methods allow for the direct and regioselective formation of carbon-carbon bonds between an aryl halide or triflate and a suitable boronic acid derivative. researchgate.net While not explicitly detailed for this compound in the provided context, such methods offer a powerful tool for the controlled synthesis of a wide range of aryl-substituted ketones. These reactions often exhibit high functional group tolerance and allow for the precise placement of substituents on the aromatic ring.
Advanced and Sustainable Synthesis Protocols
In recent years, there has been a growing emphasis on developing more efficient, scalable, and environmentally friendly methods for chemical synthesis. Continuous flow technology represents a significant advancement in this area.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. southwales.ac.ukucl.ac.ukcardiff.ac.uk This technology has been successfully applied to the synthesis of 4-aryl-2-butanones, including a close analog, 4-(4-methoxyphenyl)butan-2-one. acs.orgsouthwales.ac.uk
A telescoped flow system has been developed for the three-step synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol. southwales.ac.ukcardiff.ac.uk This system integrates three micropacked bed reactors and a membrane separator to perform oxidation, carbon-carbon coupling, and reduction in a continuous sequence. southwales.ac.ukucl.ac.ukcardiff.ac.uk This approach allows for the optimization of each reaction step by using different catalysts and operating conditions, leading to significant process intensification and higher yields compared to batch processes. southwales.ac.ukcardiff.ac.uk
Specifically, a flow process for the synthesis of 4-aryl-3-buten-2-ones, the precursor to the target molecule, has been developed and scaled up using a mesofluidic mini-plant system. acs.org The subsequent hydrogenation of the carbon-carbon double bond is then performed in a fixed-bed continuous flow hydrogenator. acs.org These continuous flow protocols demonstrate a more sustainable and efficient route to this compound and related compounds.
Microreactor Systems and Process Intensification
The application of microreactor systems in the synthesis of compounds structurally similar to this compound, such as its isomer 4-(4-methoxyphenyl)butan-2-one, has demonstrated significant advantages over traditional batch processes. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov These systems, characterized by their high surface-area-to-volume ratios, enable superior heat and mass transfer, leading to improved reaction control and safety. researchgate.net The use of telescoped flow systems, where multiple reaction steps are connected in series, represents a significant leap in process intensification. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov
For instance, a three-step synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol has been successfully performed in a flow system consisting of three micropacked bed reactors. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov This continuous process allows for the individual optimization of each reaction step—oxidation, C-C coupling, and reduction—by using different catalysts and operating conditions, a key advantage of process intensification. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov This approach has been shown to significantly increase yields compared to batch cascade reactions. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov While this specific study focused on the 4-methoxy isomer, the principles of microreactor technology and process intensification are directly applicable to the synthesis of this compound.
The move towards continuous flow processing is a disruptive technology in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering notable improvements in processing time, safety, and yield. nih.gov
Optimization of Reaction Parameters in Flow Chemistry
Flow chemistry allows for the precise control and optimization of reaction parameters, which is crucial for maximizing yield and selectivity. In the synthesis of 4-(4-methoxyphenyl)butan-2-one, a telescoped flow system allowed for the optimization of temperature, pressure, and flow rates for each individual reaction step. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov
For the oxidation step using a 1 wt% AuPd/TiO2 catalyst, a temperature of 115 °C was employed. The subsequent C-C coupling reaction over anatase TiO2 was carried out at 130 °C, and the final reduction step with a 1 wt% Pt/TiO2 catalyst was performed at 120 °C. The system operated at a back pressure of 5 barg with controlled oxygen and hydrogen flow rates. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov These optimized conditions led to a notable increase in the yield of the desired ketone. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov The ability to fine-tune these parameters in a continuous flow setup is a significant advantage that can be leveraged for the synthesis of this compound.
Table 1: Optimized Reaction Parameters in a Flow System for the Synthesis of 4-(4-methoxyphenyl)butan-2-one
| Reaction Step | Catalyst | Temperature (°C) | Pressure (barg) |
| Oxidation | 1 wt% AuPd/TiO2 | 115 | 5 |
| C-C Coupling | Anatase TiO2 | 130 | 5 |
| Reduction | 1 wt% Pt/TiO2 | 120 | 5 |
Note: Data is for the synthesis of the 4-methoxy isomer, but the principles are applicable to the 3-methoxy isomer.
Catalytic Approaches in this compound Synthesis
Catalysis is at the heart of modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. Both heterogeneous and homogeneous catalysis play vital roles in the synthesis of this compound.
Heterogeneous Catalysis (e.g., Pd/C, Ra/Ni, AuPd/TiO2, Pt/TiO2)
Heterogeneous catalysts are widely employed in the synthesis of ketones like this compound due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.
A common method for the synthesis of this compound involves the hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one. This transformation can be effectively carried out using 10% palladium on carbon (Pd/C) as the catalyst in a methanol solvent. This method has been shown to produce the desired product in high yield.
Raney Nickel (Ra/Ni), a fine-grained nickel-aluminium alloy, is another powerful hydrogenation catalyst. wikipedia.org It is known for its high catalytic activity, which is attributed to its large surface area and the hydrogen absorbed within its pores during activation. wikipedia.org While specific examples of its use in the synthesis of this compound are not prevalent in the literature, its general utility in the hydrogenation of alkenes makes it a strong candidate for the reduction of the corresponding butenone precursor. wikipedia.org Raney Nickel can also be used in transfer hydrogenation reactions. researchgate.net
In the context of flow chemistry, bimetallic catalysts such as gold-palladium supported on titania (AuPd/TiO2) and platinum on titania (Pt/TiO2) have been utilized for the multi-step synthesis of the related 4-(4-methoxyphenyl)butan-2-one. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov The AuPd/TiO2 catalyst was effective for the oxidation of the starting alcohol, while Pt/TiO2 was used for the final reduction step. nih.govnumberanalytics.comnumberanalytics.comstackexchange.comscranton.eduucl.ac.ukepa.gov The choice of these catalysts highlights the trend towards using advanced materials to achieve high performance in continuous manufacturing processes.
Homogeneous Catalysis for Specific Bond Formations
Homogeneous catalysts, while often more challenging to separate from the reaction products, can offer superior selectivity and activity for specific chemical transformations. In the context of synthesizing this compound, homogeneous catalysis could be particularly relevant for the C-C bond-forming step or for highly selective hydrogenations.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Homogeneous palladium catalysts have been extensively studied for asymmetric hydrogenation, offering a route to chiral molecules. rsc.orgsigmaaldrich.com While the synthesis of racemic this compound is more common, the potential for creating chiral versions of this molecule through asymmetric hydrogenation using homogeneous catalysts exists.
Transfer hydrogenation is another area where homogeneous catalysts excel. This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen, which can be advantageous for safety and handling. nih.gov Iridium-based homogeneous catalysts have shown excellent performance in transfer hydrogenation reactions. nih.gov Such catalytic systems could be applied to the reduction of 4-(3-methoxyphenyl)-3-buten-2-one, offering a mild and efficient route to the target compound.
Green Chemistry Principles in Catalyst Selection
The selection of catalysts for the synthesis of this compound is increasingly guided by the principles of green chemistry. These principles advocate for the use of catalysts that are highly efficient, selective, and environmentally benign. numberanalytics.combio-conferences.org
The choice of metal in the catalyst is also a critical consideration. There is a growing movement to replace precious metals like palladium and platinum with more earth-abundant and less toxic alternatives, such as iron and nickel. acs.org While palladium on carbon is a highly effective catalyst for the hydrogenation step in the synthesis of this compound, research into iron-based catalysts for similar transformations is an active area. nih.gov
Furthermore, the solvent used in the catalytic reaction is a key factor. The selection of greener solvents, or even the development of solvent-free catalytic processes, is a major goal of green chemistry. The use of methanol in the Pd/C-catalyzed hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one is a common practice, but future research may explore more benign solvent alternatives.
Multi-Step Synthesis Design and Efficiency Metrics
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. scranton.edu A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, thus generating less waste. For the hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one to this compound, the atom economy is 100% as it is an addition reaction.
E-Factor , introduced by Roger Sheldon, is a more practical measure of the waste generated in a chemical process. It is the ratio of the mass of waste produced to the mass of the desired product. wiley-vch.de A lower E-Factor is indicative of a greener process. Calculating the E-Factor for the synthesis of this compound would require a detailed analysis of all materials used, including solvents, catalysts, and reagents for work-up and purification.
Table 2: Green Chemistry Metrics for the Hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one
| Metric | Value | Significance |
| Atom Economy | 100% | All reactant atoms are incorporated into the product. |
| E-Factor | Varies | Depends on solvent usage, catalyst recovery, and purification steps. |
Synthesis of Key Intermediates and Precursors to this compound
The synthesis of this compound relies on the preparation of several key intermediates and precursors. These molecules provide the necessary carbon skeleton and functional groups that are subsequently transformed into the final product. The selection of a specific synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process. Research has elucidated various pathways, primarily involving the formation of carbon-carbon bonds through condensation reactions or the functionalization of simpler 3-substituted benzene (B151609) derivatives.
Unsaturated Precursors via Condensation Reactions
A common and direct route to this compound involves the synthesis of an unsaturated precursor, which is then reduced to the final saturated ketone. These unsaturated intermediates are typically synthesized via condensation reactions starting from 3-methoxybenzaldehyde.
4-(3-methoxyphenyl)-3-buten-2-one
This α,β-unsaturated ketone is a direct precursor and can be prepared through an Aldol condensation reaction between 3-methoxybenzaldehyde and acetone. The subsequent hydrogenation of the carbon-carbon double bond in this intermediate yields this compound. A documented procedure involves the hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one using a palladium on carbon (Pd/C) catalyst in methanol, resulting in a high yield of the target compound. prepchem.com
A multi-step flow synthesis method has also been developed for the para-isomer, 4-(4-methoxyphenyl)butan-2-one, which starts from 4-methoxybenzyl alcohol. researchgate.netsouthwales.ac.uk This process involves the initial oxidation of the alcohol to the corresponding aldehyde, followed by a C-C coupling reaction with acetone to form the butenone intermediate, and finally, a reduction step. researchgate.netsouthwales.ac.uk This methodology suggests that 3-methoxybenzaldehyde, derived from the oxidation of 3-methoxybenzyl alcohol, is a crucial intermediate for forming 4-(3-methoxyphenyl)-3-buten-2-one.
1-(3-Methoxyphenyl)-2-nitropropene
Another important intermediate is 1-(3-methoxyphenyl)-2-nitropropene, synthesized through a Henry condensation reaction. This involves the reaction of 3-methoxybenzaldehyde with nitroethane. A similar procedure has been described for the ortho-isomer, where o-methoxybenzaldehyde is condensed with nitroethane in toluene (B28343) using n-butylamine as a catalyst. google.com The resulting nitropropene derivative can then be reduced and hydrolyzed in a subsequent step to yield the corresponding phenylacetone. google.comorgsyn.org This establishes 3-methoxybenzaldehyde as a versatile precursor for different synthetic strategies.
| Intermediate | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |
| This compound (from precursor) | 4-(3-methoxyphenyl)-3-buten-2-one, H₂ | 10% Pd/C | Methanol | Hydrogenation for 2 hours | Quantitative | prepchem.com |
| 4-(4-Methoxyphenyl)butan-2-one (flow synthesis) | 4-Methoxybenzyl alcohol, Acetone, O₂, H₂ | 1 wt% AuPd/TiO₂, Anatase TiO₂, 1 wt% Pt/TiO₂ | - | Three-step flow system at 115-130°C, 5 barg | 48% | researchgate.netsouthwales.ac.uk |
| α-(o-Methoxyphenyl)nitropropene | o-Methoxybenzaldehyde, Nitroethane | n-Butylamine | Toluene | Reflux with water removal | Not specified | google.com |
Precursors from Functionalized Benzene Derivatives
Alternative synthetic strategies begin with simpler, functionalized 3-substituted benzene molecules, such as 3-methoxyphenylacetic acid or 3-methoxybenzyl chloride. These methods build the butanone side chain through different chemical transformations.
(3-Methoxyphenyl)acetonitrile
(3-Methoxyphenyl)acetonitrile serves as a valuable precursor in various organic syntheses. It is typically prepared via a nucleophilic substitution reaction. One common method involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in an aqueous solution. The reaction is heated to facilitate the displacement of the chloride ion by the cyanide ion, leading to the formation of the acetonitrile (B52724) derivative with a high yield. This intermediate can then be further elaborated to introduce the remaining atoms of the butanone chain.
p-Methoxyphenylacetone from p-Methoxyphenylacetic acid
The synthesis of the isomeric p-methoxyphenylacetone has been achieved by refluxing p-methoxyphenylacetic acid with acetic anhydride (B1165640) and pyridine. mdma.ch This reaction proceeds through the formation of a mixed anhydride, which then undergoes further reaction and decarboxylation to form the ketone. This suggests that 3-methoxyphenylacetic acid is a viable precursor for the synthesis of this compound, following a similar reaction pathway. The process allows for the recovery of unreacted starting material from the alkaline washings. mdma.ch
| Product/Intermediate | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |
| (3-Methoxyphenyl)acetonitrile | 3-Methoxybenzyl chloride, Sodium cyanide | - | Water | 70-85°C, 4 hours | 92.5% | |
| p-Methoxyphenylacetone | 4-Methoxyphenylacetic acid | Acetic anhydride, Pyridine | - | Reflux for 18 hours | ~60% (product), ~25% (recovered starting material) | mdma.ch |
| p-Methoxyphenylacetone | 4-Methoxy-phenyl-2-nitropropene, Fe powder | - | Acetic Acid | Reflux for 1.5 hours | 72% | mdma.ch |
Chemical Reactivity, Derivatization, and Transformation of 4 3 Methoxyphenyl Butan 2 One
Functional Group Transformations and Derivatization Strategies
The reactivity of 4-(3-methoxyphenyl)butan-2-one is primarily dictated by its ketone carbonyl group and the aromatic methoxyphenyl ring. These two functionalities allow for a variety of chemical transformations and the synthesis of a diverse array of derivatives.
Ketone Carbonyl Group Reactivity: Nucleophilic Additions and Condensations
The carbonyl group in this compound is a key site for chemical reactions, particularly nucleophilic additions. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reactivity allows for the conversion of the ketone into a wide range of other functional groups.
Common nucleophilic addition reactions include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4-(3-methoxyphenyl)butan-2-ol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Grignard Reactions: Reaction with Grignard reagents (R-MgX) introduces a new alkyl or aryl group at the carbonyl carbon, yielding a tertiary alcohol after acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can be employed to convert the ketone into an alkene, offering a method for carbon-carbon double bond formation.
Condensation reactions are another important class of transformations for the ketone group. For instance, aldol (B89426) condensation with an aldehyde or another ketone can be used to form α,β-unsaturated ketones.
Aromatic Ring Modifications and Substitutions
The methoxy-substituted phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, influencing the position of incoming electrophiles. However, due to steric hindrance from the butanone side chain, substitution at the ortho positions might be less favored compared to the para position.
Examples of aromatic ring modifications include:
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using appropriate reagents, leading to the formation of halo-substituted derivatives like 4-(3-Bromo-4-methoxyphenyl)butan-2-one.
Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished through nitration using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring, further functionalizing the molecule.
Side Chain Functionalization and Elongation
The butanone side chain offers additional sites for chemical modification. The α-carbons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for alkylation, acylation, and other functionalization reactions at the α-position. For example, halogenation at the α-carbon can occur under specific conditions to yield compounds like 3-Chloro-1-(4-methoxyphenyl)butan-2-one. nih.gov
Furthermore, the side chain can be elongated. For instance, the synthesis of this compound can be achieved through the hydrogenation of (3E)-4-(3-methoxyphenyl)but-3-en-2-one, which is formed by the condensation of 3-methoxybenzaldehyde (B106831) and acetone (B3395972). prepchem.com This precursor, an α,β-unsaturated ketone, is itself a versatile intermediate for various synthetic transformations.
Role as a Building Block in Complex Molecule Synthesis
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries, as well as in the creation of natural product analogs.
Synthesis of Pharmaceuticals and Agrochemical Intermediates
The structural motif of a substituted phenyl ring connected to a four-carbon chain is present in numerous biologically active compounds. Consequently, this compound and its derivatives serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, its structural analog, 4-(4-methoxyphenyl)-2-butanone, is utilized in the development of analgesics and anti-inflammatory agents. chemimpex.com The ability to modify both the aromatic ring and the ketone functionality allows for the systematic exploration of structure-activity relationships in drug discovery programs.
A telescoped flow system has been developed for the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol, demonstrating an efficient and intensified process for producing this key intermediate. cardiff.ac.uksouthwales.ac.uk
Precursor in Natural Product Analog Synthesis
Natural products are a rich source of inspiration for the development of new therapeutic agents. researchgate.netlu.se The synthesis of analogs of natural products is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The structural framework of this compound can be found within or can be elaborated to form the core of various natural product-like molecules.
For example, the related compound 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, also known as zingerone (B1684294), is a component of ginger and has been the subject of synthetic and biological studies. chemicalbook.comthermofisher.comspectrumchemical.comnist.govresearchgate.netsielc.com The synthesis of analogs of such natural products often involves the use of versatile building blocks like this compound. unina.itmdpi.comresearchgate.net The strategic modification of this precursor allows for the creation of libraries of compounds that can be screened for biological activity. mdpi.com
Structure Activity Relationship Sar and Structure Function Studies of 4 3 Methoxyphenyl Butan 2 One Derivatives
Systematic Modification of the Aryl Moiety and its Impact on Biological Profiles
The aryl group, the phenyl ring with its methoxy (B1213986) substituent, is a key feature of 4-(3-methoxyphenyl)butan-2-one that significantly influences its interactions with biological targets. Modifications to this part of the molecule, such as adding or altering substituents, can profoundly affect its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.
Hydroxylation and Additional Methoxy Substitutions on the Phenyl Ring
A well-known derivative, Zingerone (B1684294), which is chemically 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, showcases the impact of these substitutions. sielc.comnist.govresearchgate.net Zingerone is a phenolic compound found in ginger and is known for a range of pharmacological activities, including antioxidant and anti-inflammatory effects. researchgate.nethorizonepublishing.com The presence of the hydroxyl group at the para position and the methoxy group at the meta position of the phenyl ring is crucial for these activities. horizonepublishing.com The phenolic hydroxyl group, in particular, is a key contributor to its antioxidant properties. researchgate.net
Research on related structures, such as chalcones and flavanones, further elucidates the role of hydroxylation and methoxylation patterns. Studies have shown that the presence and position of hydroxyl and methoxyl groups on the aromatic rings of these compounds significantly influence their cytotoxic, antioxidant, and antibacterial activities. mdpi.commdpi.com For instance, certain hydroxylation patterns can enhance the antioxidant capacity, while methoxylation can modulate antibacterial effects. mdpi.com
The following table summarizes the impact of hydroxylation and methoxylation on the biological activities of related phenolic compounds:
| Compound/Derivative Class | Substitution Pattern | Observed Impact on Biological Activity |
| Zingerone | 4-hydroxy-3-methoxy | Exhibits antioxidant and anti-inflammatory properties. researchgate.nethorizonepublishing.com |
| Chalcone (B49325) Derivatives | 2'-hydroxy | Effective for synthesis of these derivatives. mdpi.com |
| Chalcone Derivatives | Polyhydroxy | Can be synthesized in a one-pot process. mdpi.com |
| Flavanone Derivatives | 4',7-dihydroxy | Shows dual inhibition of cholinesterases. mdpi.com |
Alterations in Substitution Patterns and Their Conformational Effects
Studies on methoxyphenyl-containing compounds have demonstrated that altering the position of the methoxy group (ortho, meta, or para) can lead to different biological outcomes. mdpi.com For example, in a series of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was found to impact their antimicrobial and cytotoxic activities. mdpi.comnih.gov
The planarity of the molecule can also be a significant factor. For instance, in (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, the near co-planarity of the 3-hydroxybut-3-en-2-one, benzene (B151609), and methoxyl fragments is a notable structural feature. nih.gov Conformational studies on related pyrone derivatives have also highlighted the preference for specific arrangements, such as an s-cis conformation, which is influenced by the substituents on the hydroxy group. ethz.ch These conformational preferences, determined by techniques like X-ray diffraction and NMR spectroscopy, are critical for understanding the molecule's interaction with biological systems. ethz.ch
Influence of the Butanone Backbone Modifications on Biological Activities
Stereochemistry and Rotational Rigidity
Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological systems are often stereospecific. The introduction of chiral centers into the butanone backbone can lead to enantiomers or diastereomers with different biological activities. Research on nature-inspired compounds has shown that chirality is crucial for their biological function, with different stereoisomers exhibiting varying levels of activity. unimi.it This stereoselectivity is often attributed to the specific interactions between the molecule and its biological target, where only one stereoisomer can fit correctly into the active site. unimi.it
Alkyl Chain Length and Branching Effects
The length and branching of the alkyl chain in the butanone backbone are critical determinants of a molecule's lipophilicity and steric bulk, which in turn influence its absorption, distribution, and interaction with biological targets.
Studies on various classes of organic compounds have consistently shown that modifying the alkyl chain length can have a profound impact on their physical and biological properties. For example, in a series of polyacrylate-based network materials, the length of the alkyl ester chain was found to significantly affect the material's toughness. mdpi.com Similarly, in symmetric 4-alkylphenyl derivatives of Current time information in BT.benzothieno[3,2-b]benzothiophene, increasing the alkyl chain length influenced thermal stability, absorption spectra, and charge-carrier mobility. rsc.org
Branching of the alkyl chain is another important modification. Short-chain branching can significantly alter thermal properties and, in some cases, reduce or eliminate mesomorphism (liquid crystal phases). mdpi.com The introduction of branching can also affect the yield of certain chemical reactions. researchgate.net For instance, introducing a methyl group at the α-position of a ketone can reduce the yield of tetraoxane (B8471865) formation, while a second methyl group at the α'-position can inhibit the reaction entirely. researchgate.net
The following table summarizes the effects of alkyl chain modifications on the properties of different compound classes:
| Compound Class | Modification | Observed Effect |
| Polyacrylate-based networks | Alkyl ester chain length | Affects toughness. mdpi.com |
| Symmetric 4-alkylphenyl derivatives of Current time information in BT.benzothieno[3,2-b]benzothiophene | Increasing alkyl chain length | Influences thermal stability, absorption spectra, and charge-carrier mobility. rsc.org |
| Triphenyl-tristriazolotriazines | Short-chain branching | Alters thermal properties and can disrupt liquid crystal phases. mdpi.com |
| Ketones | Methyl branching at α- and α'-positions | Reduces or inhibits the yield of tetraoxane formation. researchgate.net |
Advanced Analytical Characterization and Quantification of 4 3 Methoxyphenyl Butan 2 One Focusing on Techniques Beyond Basic Identification and Their Research Applications
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are essential for confirming the chemical structure of 4-(3-methoxyphenyl)butan-2-one and for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structure determination.
NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and structure of this compound can be confirmed.
¹H NMR Spectroscopy: The ¹H NMR spectrum gives information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the methoxy (B1213986) group, the acetyl methyl group, the two methylene (B1212753) groups, and the aromatic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, aromatic, aliphatic, methoxy).
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly attached proton and carbon atoms. This is particularly useful for unequivocally assigning the signals of the methylene groups and the substituted aromatic ring. blogspot.com
Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H (C5') |
| ~6.75 | m | 3H | Ar-H (C2', C4', C6') |
| ~3.80 | s | 3H | -OCH ₃ |
| ~2.85 | t | 2H | Ar-CH ₂- |
| ~2.70 | t | 2H | -CH ₂-C=O |
| ~2.15 | s | 3H | -C(=O)CH ₃ |
Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~208.5 | C =O (C2) |
| ~159.8 | Ar-C -OCH₃ (C3') |
| ~142.5 | Ar-C -CH₂ (C1') |
| ~129.5 | Ar-C H (C5') |
| ~120.8 | Ar-C H (C6') |
| ~114.3 | Ar-C H (C4') |
| ~111.5 | Ar-C H (C2') |
| ~55.2 | -OC H₃ |
| ~45.0 | -C H₂-C=O (C3) |
| ~30.0 | -C(=O)C H₃ (C1) |
| ~29.5 | Ar-C H₂- (C4) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 4-(4-methoxyphenyl)-2-butanone, shows characteristic absorption bands that can be extrapolated to understand the spectral features of this compound. nist.gov Key absorptions for ketones typically include a strong C=O stretching vibration between 1700 and 1725 cm⁻¹. libretexts.orglibretexts.org The presence of an aromatic ring is indicated by C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org Additionally, the methoxy group (-OCH₃) would exhibit a characteristic C-O stretch.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | In-ring Stretch | 1600 - 1400 |
| Methoxy (C-O) | Stretch | ~1250 and ~1040 |
| Alkyl C-H | Stretch | 3000 - 2850 |
This table is based on typical ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This provides the molecular weight of the compound and, through fragmentation analysis, offers structural information. chemguide.co.uk For this compound (C₁₁H₁₄O₂), the expected molecular weight is approximately 178.23 g/mol . sigmaaldrich.comnih.gov
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight. The molecule then undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk A primary fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edulibretexts.org For this compound, this could lead to the formation of an acylium ion. Another common fragmentation in molecules with a carbonyl group is the McLafferty rearrangement. miamioh.edu
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Description | Potential m/z | Fragmentation Pathway |
| Molecular Ion [M]⁺ | ~178 | Electron Impact Ionization |
| Loss of methyl radical | ~163 | α-cleavage |
| Acylium ion [CH₃CO]⁺ | 43 | α-cleavage |
| Tropylium-like ion | ~121 | Cleavage of the butanone chain |
This table presents hypothetical fragmentation based on known mass spectrometry principles.
UV-Vis Spectroscopy for Electronic Structure and Quantification
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure, particularly the presence of conjugated systems. The aromatic ring and the carbonyl group in this compound are chromophores that absorb UV radiation. A related compound, 4-(p-methoxyphenyl)-3-buten-2-one, which has a more extended conjugation, is known to be analyzed by UV-Vis spectroscopy. spectrabase.com The analysis of 4-methoxyphenylboronic acid using UV-Vis has also been documented. researchgate.net This technique is also valuable for quantitative analysis, as the amount of light absorbed is directly proportional to the concentration of the compound in a solution (Beer-Lambert Law).
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification. GC-MS has been used to identify related compounds in natural extracts, such as Butan-2-one,4-(3-hydroxy-2-methoxyphenyl) in Zingiber officinale. researchgate.net Studies on related isomers have also utilized GC-MS for differentiation. researchgate.netoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are not volatile or are thermally labile. High-performance liquid chromatography (HPLC) methods have been developed for related compounds like 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone and 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, noting that for Mass-Spec (MS) compatible applications, volatile acids like formic acid should be used in the mobile phase. sielc.comsielc.com High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography provides highly accurate mass measurements, aiding in the unambiguous identification of compounds. acs.org
Method Development for Analysis in Complex Biological and Environmental Matrices
Analyzing this compound in complex matrices such as biological fluids (blood, urine) or environmental samples (water, soil) presents significant challenges due to the presence of interfering substances. researchgate.net Method development for such analyses typically involves several critical steps:
Sample Pretreatment: This is a crucial step to remove matrix interferences and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. mdpi.com
Chromatographic Separation: Optimization of the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) is necessary to achieve good separation of the analyte from other matrix components.
Detection and Quantification: Mass spectrometry, particularly in tandem MS (MS/MS) mode, is often the preferred detection method due to its high selectivity and sensitivity, which are essential for trace-level quantification in complex samples. mdpi.com The use of internal standards is recommended to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation. mdpi.com
Research on the determination of methoxyphenols in atmospheric particulate matter highlights the analytical challenges for related compounds, such as their semi-volatile and reactive nature, and underscores the need for robust and sensitive methods like GC-MS with derivatization to achieve reliable quantification. cdc.gov
Theoretical and Computational Chemistry Studies on 4 3 Methoxyphenyl Butan 2 One
Molecular Modeling and Conformational Analysis
Molecular modeling of 4-(3-methoxyphenyl)butan-2-one is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its physical and biological properties. The molecule possesses several rotatable bonds, leading to a landscape of different energy conformations. The primary sources of this conformational flexibility are the rotation around the C-O bond of the methoxy (B1213986) group and the single bonds of the butanone side chain.
Conformational analysis aims to identify the most stable conformers, i.e., the geometries with the lowest potential energy. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure using molecular mechanics or quantum chemical methods. For the methoxyphenyl group, the orientation of the methyl group relative to the aromatic ring is of particular interest. It can be either in the plane of the ring (syn- or anti-periplanar) or out of the plane. Studies on similar methoxyphenyl derivatives often show a preference for a planar orientation to maximize conjugation, but steric hindrance from adjacent substituents can force it out of the plane.
The flexible butanone side chain can also adopt numerous conformations. The relative orientation of the phenyl ring and the carbonyl group is crucial. Computational scans of the potential energy surface for related ketones, such as raspberry ketone, have revealed the existence of multiple low-energy conformers, with the most stable one often exhibiting a specific angle between the phenyl ring and the side chain. ulster.ac.uk A similar approach for this compound would involve calculating the energy profile for rotation around the C-C single bonds in the side chain to identify the global and local energy minima. These stable conformations represent the most likely shapes the molecule will adopt and are critical for understanding its interactions with other molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules. aip.orgresearchgate.net For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to obtain a detailed picture of its electronic properties. mdpi.com
Key insights from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ulster.ac.uk For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In this compound, the oxygen atom of the carbonyl group would be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms on the aromatic ring would represent areas of positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge delocalization and hyperconjugative interactions within the molecule. It provides information on the interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule.
These quantum chemical descriptors collectively provide a comprehensive understanding of the molecule's stability, reactivity, and the nature of its intramolecular interactions.
Prediction of Molecular Descriptors and Physicochemical Parameters
Molecular descriptors are numerical values that encode information about a molecule's structure and are used to predict its physicochemical properties and biological activity. Various computational models and software can predict these parameters for this compound. These predictions are valuable in the early stages of research to forecast properties like solubility, lipophilicity, and drug-likeness.
Below is a table of predicted molecular descriptors and physicochemical parameters for this compound, generated using computational methods analogous to those found in chemical databases for similar compounds. nih.gov
| Parameter | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C11H14O2 | The elemental composition of the molecule. |
| Molecular Weight | 178.23 g/mol | The mass of one mole of the compound. |
| XLogP3 | 2.3 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |
| Hydrogen Bond Donors | 0 | The number of groups that can donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of atoms (typically O or N) that can accept a hydrogen atom in a hydrogen bond. |
| Rotatable Bonds | 4 | The number of single bonds that can rotate freely, indicating molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | The surface area of polar atoms, related to a molecule's ability to permeate cell membranes. |
| Refractive Index | 1.515 | A measure of how much the path of light is bent, or refracted, when entering the material. |
| Molar Refractivity | 51.5 cm³ | A measure of the total polarizability of a mole of a substance. |
These in silico predictions provide a valuable baseline for the expected physicochemical behavior of the compound.
Docking Studies and Receptor Interaction Modeling (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). chemrevlett.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, in silico docking studies could be performed to explore its potential binding affinity and interaction patterns with various biological targets. The process involves:
Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be generated and energy-minimized using computational chemistry software.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.
Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor.
While specific docking studies for this compound are not available, studies on structurally related compounds can provide a framework. For example, derivatives of phenylbutanone could be docked into the active sites of enzymes or receptors where they are expected to show activity. The results would be presented in a table summarizing the binding affinity and key interactions.
Hypothetical Docking Study Results
| Target Receptor | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X | -7.5 | Tyr82, Phe210, Ser120 | Hydrogen bond with Ser120; Hydrophobic interactions with Tyr82, Phe210 |
| Receptor Y | -6.8 | Leu45, Val102, Asn98 | Hydrophobic interactions with Leu45, Val102; Hydrogen bond with Asn98 |
Such in silico studies are crucial for generating hypotheses about the potential biological activity of this compound and prioritizing it for further experimental validation. ijper.org
Applications of 4 3 Methoxyphenyl Butan 2 One in Advanced Materials and Chemical Biology
Integration into Advanced Materials Science
The utility of a specific chemical compound in materials science is predicated on its ability to polymerize, functionalize surfaces, or be integrated into a matrix to enhance or provide specific properties.
Development of Conducting Polymers and Nanomaterials
Currently, there is a lack of specific research in available scientific literature detailing the direct use of 4-(3-methoxyphenyl)butan-2-one in the synthesis or development of conducting polymers or nanomaterials. Its molecular structure does not inherently possess the conjugated systems typically required for conductivity, suggesting it would likely serve as a precursor or modifying agent rather than a primary monomer.
Utilization in Functional Coatings and Composites
There is no documented evidence in the reviewed literature of this compound being utilized in the formulation of functional coatings or composites. Such applications would require the compound to impart specific properties like hydrophobicity, adhesion, or biocompatibility, which have not been reported for this specific isomer.
Chemical Biology Applications
In chemical biology, molecules are sought for their ability to interact with or report on biological systems. This includes acting as probes to elucidate pathways or as foundational structures for diagnostic agents.
Development as Chemical Probes for Biological Pathways
The development of this compound as a specific chemical probe for interrogating biological pathways is not described in the available research. While its structure could be modified for such purposes, no targeted studies confirming this application have been published.
Scaffold for Radiotracers in Imaging Studies (e.g., PET tracers for σ2 receptors)
The core structure of this compound, specifically the methoxyphenyl group, serves as a valuable scaffold in the design of more complex molecules for medical imaging. Positron Emission Tomography (PET) is a powerful diagnostic tool that relies on radiotracers—biologically active molecules tagged with a positron-emitting isotope.
Research into novel PET imaging agents for brain receptors has utilized the methoxyphenyl moiety as a key structural component. For instance, derivatives incorporating a methoxyphenyl group have been synthesized and evaluated as potential PET imaging agents for dopamine (B1211576) D3 receptors. nih.gov In these studies, the methoxy (B1213986) group's position on the phenyl ring can influence the molecule's binding affinity and specificity. The synthesis of radioligands such as (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides demonstrates that the methoxyphenyl unit is a viable foundation for creating molecules that can be radiolabeled with Carbon-11. nih.gov
While this compound itself is not the final radiotracer, its fundamental structure represents a key building block or "scaffold" from which such sophisticated imaging agents can be developed. The process involves chemically modifying the scaffold to enhance its affinity for a specific biological target, such as the σ2 receptor, and to attach a radioisotope.
Contributions to Flavor and Fragrance Chemistry (as a chemical component)
An extensive review of chemical databases and literature reveals no information regarding the use of this compound as a component in the flavor and fragrance industry. Its organoleptic properties (taste and smell) are not documented, unlike its structural isomer 4-(4-methoxyphenyl)-2-butanone, which is a well-known fragrance and flavor compound. nih.govhmdb.ca
Research Findings Summary
The following table summarizes the documented applications of this compound based on available research.
| Application Area | Specific Use | Research Findings |
| Advanced Materials | Conducting Polymers & Nanomaterials | No specific applications found in reviewed literature. |
| Functional Coatings & Composites | No specific applications found in reviewed literature. | |
| Chemical Biology | Chemical Probes | No specific applications found in reviewed literature. |
| Scaffold for Radiotracers | The methoxyphenyl structural motif is a validated scaffold for developing complex PET radiotracers for brain imaging. nih.gov | |
| Flavor & Fragrance | Chemical Component | No documented use as a flavor or fragrance agent. |
Future Research Directions and Unexplored Avenues for 4 3 Methoxyphenyl Butan 2 One
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations
The conventional synthesis of 4-(3-methoxyphenyl)butan-2-one often involves the hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one (B8754205) using a palladium on carbon catalyst. prepchem.com While effective, future research should focus on developing more efficient and environmentally benign synthetic routes.
A promising avenue is the adoption of telescoped flow systems. southwales.ac.uk A three-step synthesis for the related compound 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol has been successfully demonstrated using a system of three micropacked bed reactors. southwales.ac.uk This approach allows for the separation and optimization of individual reaction steps—oxidation, C-C coupling, and reduction—leading to significant process intensification and potentially higher yields compared to batch cascade methods. southwales.ac.uk
Furthermore, green chemistry principles offer substantial room for innovation. Mechanochemical processes, which involve grinding reagents together, could be explored. For instance, the synthesis of a related chalcone (B49325) was achieved by mixing reactants in a mortar and pestle, a method that can improve the environmental impact by reducing solvent waste. mdpi.com Another green approach involves using Natural Deep Eutectic Solvents (NADES) combined with microwave irradiation. mdpi.com A protocol for synthesizing a bis-tetronic acid derivative using a proline/glycerol NADES as both solvent and catalyst under microwave conditions resulted in high yields and offered the potential for solvent recycling. mdpi.com Adapting such solventless or solvent-minimized, energy-efficient methods could represent a significant leap forward in the sustainable production of this compound.
Deeper Mechanistic Insights into Biological Activities in vitro
The biological potential of compounds containing the methoxyphenyl moiety is an area of active research. For methoxy-containing flavonoids, the methoxy (B1213986) group is known to promote cytotoxic activity against various cancer cell lines by facilitating ligand-protein binding and activating downstream signaling pathways that lead to cell death. mdpi.comresearchgate.net However, the lipophilic nature of the methoxy group can also impact drug membrane transfer and reduce water solubility. mdpi.com
Development of Advanced Analytical Techniques for Trace Analysis
Currently, the analysis of this compound and its close analogs, such as 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, typically relies on standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). sielc.comsielc.com While suitable for purity assessment and separation, future applications may require more sensitive and specialized analytical methods, particularly for trace analysis in complex matrices like biological fluids or environmental samples.
The development of advanced analytical techniques is a critical unexplored avenue. Methods like Surface-Enhanced Raman Spectroscopy (SERS) could be adapted for the highly sensitive detection of this compound. SERS has proven effective for the trace-level detection of other small molecules, such as explosives, by adsorbing them onto nanoparticle-modified substrates. researchgate.net Developing specific SERS substrates for this compound could enable rapid and field-portable analysis. Furthermore, coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) would provide not only quantification but also structural confirmation, which is essential for metabolite identification in pharmacokinetic studies. The creation of robust methods for extracting and analyzing trace amounts of this compound will be fundamental to understanding its fate and behavior in biological and environmental systems.
Design and Synthesis of Next-Generation Derivatives with Enhanced Properties
The chemical scaffold of this compound is ripe for modification to create next-generation derivatives with enhanced or novel properties. Structure-activity relationship (SAR) studies are essential to guide the design of these new molecules. nih.gov
One promising direction is the development of derivatives as potent enzyme inhibitors. For example, novel 4-phenoxyquinoline derivatives have been synthesized and shown to be effective inhibitors of c-Met kinase, with their activity being dependent on the substituents. nih.gov By strategically modifying the butanone side chain or the phenyl ring of this compound, it may be possible to design new kinase inhibitors. Another avenue involves creating prodrugs. Research on MPTP analogs has shown that introducing specific leaving groups can create molecules that are metabolized into active compounds, a concept that could be applied here. nih.gov Furthermore, the synthesis of diversified analogs could lead to the discovery of compounds with other therapeutic properties, such as neuroinflammatory inhibition. mdpi.com The key will be to systematically explore how different functional groups and structural modifications impact biological activity, bioavailability, and selectivity. mdpi.com
Integration into New Materials Science Paradigms
The application of this compound in materials science remains a largely unexplored frontier. The compound's distinct chemical features—a ketone functional group, an aromatic ring, and a methoxy ether group—present opportunities for its use as a building block in the synthesis of novel materials.
Future research could investigate the potential of this molecule as a monomer or a precursor for specialty polymers. The ketone group could be a site for polymerization reactions, or the entire molecule could be incorporated to impart specific properties, such as hydrophobicity or a particular refractive index, to a polymer matrix. Another unexplored avenue is its use in the development of functional materials like chemical sensors. The specific functional groups could be designed to interact selectively with target analytes, making it a candidate for the active layer in a sensor device. This area requires foundational research to explore the reactivity of the molecule in polymerization processes and its physicochemical interactions when integrated into a material's structure.
Computational-Guided Discovery and Rational Design of Analogs
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new analogs of this compound, minimizing trial-and-error synthesis. Future research should heavily integrate computational-guided discovery and rational design.
Molecular docking studies can provide theoretical insights into how designed analogs interact with the binding sites of specific biomolecular targets, such as enzymes or receptors. mdpi.com This allows for the pre-screening of virtual libraries of compounds to identify candidates with the highest predicted affinity and selectivity. Beyond simple docking, a more sophisticated approach involves optimizing for multiple parameters simultaneously. As demonstrated in the discovery of a selective JAK1 inhibitor, medicinal chemistry strategies can use metrics like lipophilic ligand efficiency (LLE) to track and improve compound quality, leading to analogs with a better balance of potency, solubility, and bioavailability. nih.gov By combining structural biology information with computational modeling, researchers can exploit subtle differences between target proteins to design highly selective analogs. nih.gov Applying these in silico methods will enable a more rational, efficient, and targeted approach to developing next-generation derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-methoxyphenyl)butan-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation using 3-methoxyphenylacetyl chloride and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl substrate to acylating agent) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted 3-methoxybenzene derivatives . Claisen condensation of methyl acetoacetate with 3-methoxybenzaldehyde under basic conditions (KOH/EtOH) is an alternative route, but it requires careful pH monitoring (pH 10–12) to avoid retro-aldol side reactions .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for characteristic signals: δ 2.1–2.3 ppm (singlet, ketone CH₃), δ 3.8 ppm (singlet, methoxy OCH₃), and aromatic protons at δ 6.7–7.1 ppm (multiplet, 3-methoxyphenyl group) .
- X-ray crystallography : Use SHELX software for refinement to resolve ambiguities in bond angles and confirm the planar geometry of the aryl ketone moiety .
- GC-MS : Verify molecular ion peak at m/z 178 (C₁₁H₁₄O₂) and fragmentation patterns (e.g., loss of CH₃CO group at m/z 136) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods due to potential volatility of intermediates (e.g., methoxybenzaldehyde).
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent oxidation of the methoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions. For example:
- Enzyme inhibition assays : Standardize trypanothione reductase activity measurements at pH 7.4 (physiological buffer) with NADPH cofactor (0.1 mM) to ensure reproducibility. Cross-validate IC₅₀ values using orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .
- Cellular toxicity : Use multiple cell lines (e.g., HEK293 and HepG2) and normalize viability data to mitochondrial activity (MTT assay) and membrane integrity (LDH release) .
Q. What advanced analytical techniques are recommended for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3LKS for trypanothione reductase) to predict binding poses. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) using 20 μM protein and 200 μM ligand in PBS buffer (pH 7.4) .
Q. How can researchers optimize the compound’s stability in formulation studies for pharmacological applications?
- Methodological Answer :
- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA to monitor ketone oxidation (retention time shift) and methoxy group demethylation .
- Excipient screening : Test cyclodextrin-based encapsulation (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance aqueous solubility and protect against UV-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
